1-(3-Bromopropyl)-4-fluoro-3-iodobenzene
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Overview
Description
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often require the use of strong halogenating agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for the Finkelstein reaction.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-4-fluoro-3-iodobenzene, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-4-fluoro-3-iodobenzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include halogen bonding and other non-covalent interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-4-fluorobenzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-(3-Bromopropyl)-3-iodobenzene: Lacks the fluorine atom, leading to different chemical properties.
1-(3-Bromopropyl)-4-iodobenzene: Lacks the fluorine atom, which can influence its biological activity.
Uniqueness
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring
Biological Activity
1-(3-Bromopropyl)-4-fluoro-3-iodobenzene is an organic compound characterized by its unique halogenated structure, which includes a bromopropyl group, a fluorine atom, and an iodine atom attached to a benzene ring. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C9H9BrFI, with a molar mass of approximately 342.97 g/mol. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H9BrFI |
Molar Mass | 342.97 g/mol |
Structural Features | Bromopropyl, Fluorine, Iodine |
Anticancer Activity
Research indicates that halogenated compounds can also possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of cellular signaling pathways and the generation of reactive oxygen species (ROS). Future studies on this compound could elucidate its specific mechanisms of action in cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- Covalent Bond Formation : The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
- Influence on Lipophilicity : The presence of fluorine and iodine atoms affects the compound's lipophilicity, which can enhance its binding affinity to biological targets.
Case Studies and Research Findings
While direct case studies on this compound are scarce, related research highlights the potential biological applications of similar compounds:
- Antimicrobial Activity : A study on halogenated phenols demonstrated that compounds with bromine and fluorine substituents exhibited higher activity against Gram-positive bacteria compared to their non-halogenated counterparts.
- Anticancer Potential : Research has shown that structurally similar iodobenzenes can inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
Properties
Molecular Formula |
C9H9BrFI |
---|---|
Molecular Weight |
342.97 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI Key |
DZPQMKNYDLKYRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)I)F |
Origin of Product |
United States |
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